N-Boc-1-(4-Boc-2-piperazinyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(4-Boc-2-piperazinyl)methanamine typically involves the protection of the amine groups using Boc anhydride. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-(4-Boc-2-piperazinyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected amine groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, and oxalyl chloride in methanol are commonly used for the deprotection of Boc groups.
Substitution: Various nucleophiles can be used to substitute the Boc-protected amine groups once they are deprotected.
Major Products Formed
The major products formed from these reactions include the deprotected amine derivatives, which can be further functionalized for various applications in medicinal chemistry .
Scientific Research Applications
N-Boc-1-(4-Boc-2-piperazinyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-1-(4-Boc-2-piperazinyl)methanamine primarily involves its role as a protecting group in chemical synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine groups can interact with various molecular targets, such as enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(4-Boc-1-piperazinyl)acetic acid: Another Boc-protected piperazine derivative used in similar applications.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: A compound with similar protecting groups used in medicinal chemistry.
Uniqueness
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected .
Properties
Molecular Formula |
C15H29N3O4 |
---|---|
Molecular Weight |
315.41 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-9-11-10-18(8-7-16-11)13(20)22-15(4,5)6/h11,16H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
CLEYUZYSMOVCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.